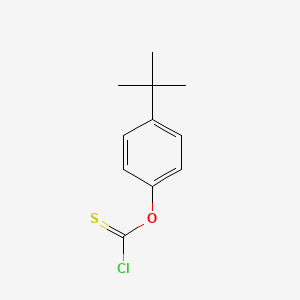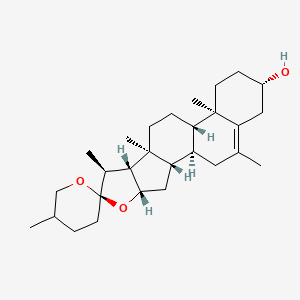![molecular formula C11H19NO4 B12827340 ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[45]decane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a decane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. This reaction forms the dioxane ring, which is then further functionalized to introduce the amino group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzymes or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but lacks the amino group.
Ethyl (7S,8R)-7-butyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure with a butyl group instead of an amino group.
Ethyl (7S)-8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: Contains an oxo group instead of an amino group.
Uniqueness
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
QJZHUCODCXWUKO-DTWKUNHWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC2(CC[C@H]1N)OCCO2 |
SMILES canonique |
CCOC(=O)C1CC2(CCC1N)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


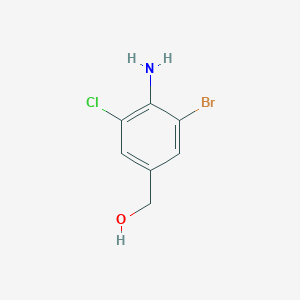
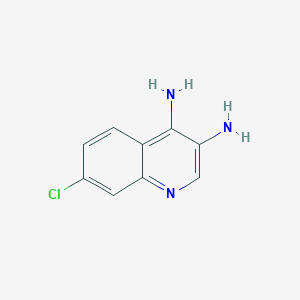


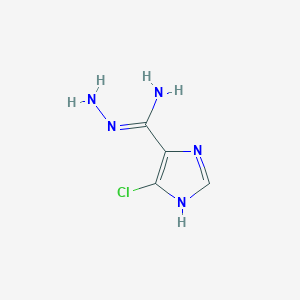
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
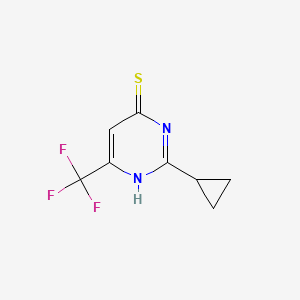
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
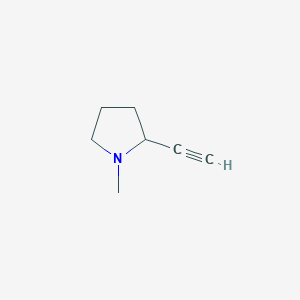
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
